molecular formula C21H19ClN2O4 B1680601 Rhodamine 123 CAS No. 62669-70-9

Rhodamine 123

Cat. No.: B1680601
CAS No.: 62669-70-9
M. Wt: 398.8 g/mol
InChI Key: SEXIURXGNASJRB-UHFFFAOYSA-N
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Description

Rhodamine 123 (chloride) is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its unique properties, such as high fluorescence quantum yield and photostability. The compound is often utilized as a tracer dye in water to determine flow rates and directions, and it is extensively employed in biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .

Mechanism of Action

Target of Action

Rhodamine 123 primarily targets the mitochondria in cells . It is a substrate of P-glycoprotein (Pgp) , which is usually overexpressed in cancer cells . Pgp is an adenosine triphosphate binding cassette transporter that plays a crucial role in drug pharmacokinetics by actively effluxing their substrates at barrier interfaces .

Mode of Action

This compound binds to the mitochondrial membranes and inhibits transport processes, especially the electron transport chain . This interaction slows down cellular respiration . It is also known to inhibit the function of FoF1-ATPase, a key enzyme in mitochondrial bioenergetics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting this pathway, this compound disrupts the normal process of cellular respiration, affecting the production of ATP, the main energy currency of the cell .

Pharmacokinetics

This compound is known to cross biological barriers such as the blood-brain barrier and the placental barrier . The transfer of this compound from blood to brain and cerebrospinal fluid (CSF) decreases with age . It is also actively effluxed by P-glycoprotein, affecting its distribution within the body .

Result of Action

The inhibition of mitochondrial function by this compound leads to a decrease in intracellular pH and an increase in intracellular free magnesium . These changes can inhibit the activity of several glycolytic enzymes, interfering with cytoplasmic ATP generation and leading to cell death . It is selectively toxic to carcinoma cells while having little effect on nontumorigenic epithelial cells .

Action Environment

The action of this compound is influenced by the polarization of cellular membranes . Its accumulation in membranes is dependent on membrane polarization . Therefore, changes in the cellular environment that affect membrane polarization could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Rhodamine 123 is known to interact with various biomolecules, particularly within the mitochondria . It is a substrate for P-glycoprotein (Pgp), a protein that plays a crucial role in drug transport and resistance . This compound’s interaction with Pgp and other biomolecules is essential for its function as a mitochondrial probe .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by affecting mitochondrial membrane potential . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its interactions with mitochondria and its role as a substrate for Pgp .

Molecular Mechanism

The mechanism of action of this compound involves its binding to mitochondrial membranes, inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration . It is also a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that the transfer of this compound into the brain of infant rats was significantly higher than into adult brain, indicating that the dosage can influence the effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors within these pathways, particularly those associated with mitochondrial function .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner dependent on membrane polarization . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 123 (chloride) can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with formaldehyde and subsequent quaternization with methyl chloride. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 123 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various rhodamine derivatives with modified fluorescence properties, which can be tailored for specific applications in scientific research .

Scientific Research Applications

Rhodamine 123 (chloride) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Rhodamine B
  • Rhodamine 6G
  • Rhodamine 101
  • Basic Violet 11

Comparison: Rhodamine 123 (chloride) is unique among these compounds due to its specific binding to mitochondrial membranes and its use as a functional reporter for P-glycoprotein. While other rhodamine derivatives also exhibit fluorescence properties, this compound (chloride) is particularly valued for its high fluorescence quantum yield and photostability, making it a preferred choice for applications requiring precise and reliable fluorescence measurements .

Properties

CAS No.

62669-70-9

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrate;hydrochloride

InChI

InChI=1S/C21H16N2O3.ClH.H2O/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;/h2-11,22H,23H2,1H3;1H;1H2

InChI Key

SEXIURXGNASJRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl

Appearance

Solid powder

62669-70-9

physical_description

Red to brown powder;  [Acros Organics MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rhodamine 123;  R 22420;  R 302;  RH 123.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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